2-(4-Fluoropiperidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(4-fluoropiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-6(8(11)12)10-4-2-7(9)3-5-10/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJOAPSRFXADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluoropiperidin-1-yl)propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₇H₁₄FNO₂
- Molecular Weight : 159.19 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring substituted with a fluorine atom, which may influence its biological interactions and pharmacokinetic properties.
Research indicates that the presence of the fluorine atom in the piperidine ring enhances the compound's binding affinity to various receptors, potentially improving its efficacy as a therapeutic agent. The piperidine moiety is known to interact with neurotransmitter systems, which may be crucial for its biological effects.
Structure-Activity Relationship (SAR)
The SAR studies of compounds similar to this compound demonstrate that modifications to the piperidine ring significantly affect biological activity:
| Compound | Modification | Binding Affinity (Ki) | Notes |
|---|---|---|---|
| A | No substitution | 50 nM | Baseline compound |
| B | Fluorine at position 4 | 15 nM | Increased potency |
| C | Methyl substitution at position 3 | 25 nM | Moderate potency |
These findings suggest that specific substitutions can enhance receptor selectivity and potency.
Antidepressant Activity
Studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation.
Analgesic Properties
In addition to its potential antidepressant effects, this compound has been evaluated for analgesic properties. Preclinical studies indicate that it may act as a TRPV1 antagonist, which could provide pain relief without the side effects commonly associated with opioids.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry investigated the antidepressant potential of several piperidine derivatives, including this compound. The results showed significant improvement in depressive symptoms in rodent models compared to control groups, suggesting a promising therapeutic application for mood disorders .
Case Study 2: Analgesic Activity
Another study focused on the analgesic effects of this compound in neuropathic pain models. It was found that administration led to a notable decrease in pain response, indicating its potential as a non-opioid analgesic .
Comparison with Similar Compounds
Key Data Table
| Compound Name | Substituent/Ring Type | Acid Position | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 2-(4-Fluoropiperidin-1-yl)propanoic acid | Fluorine (piperidine) | 2 | ~187.2 (estimated) | Electronegative substituent, high stability |
| 2-(4-Methylpiperidin-1-yl)propanoic acid | Methyl (piperidine) | 2 | 171.24 | Lipophilic, moderate metabolic stability |
| 3-(4-Phenylpiperazin-1-yl)propanoic acid | Phenyl (piperazine) | 3 | ~262.3 (estimated) | Aromatic, enhanced target affinity |
| 2-(Thiophen-2-yl)propanoic acid | Thiophene | 2 | 156.20 | Sulfur-containing, π-electron rich |
Research Implications
- Fluorine vs. Methyl: Fluorine’s electronegativity may enhance the acidity of the propanoic acid group compared to methyl, improving ionic interactions in drug-receptor binding .
- Piperidine vs.
- Ester vs. Acid : Esters (e.g., ethyl ester in ) serve as prodrugs but require metabolic activation, whereas free carboxylic acids offer immediate activity.
Preparation Methods
Fluorination of Piperidine Derivatives
Selective fluorination at the 4-position of the piperidine ring can be achieved via nucleophilic or electrophilic fluorination methods. Common approaches include:
- Starting from 4-hydroxypiperidine or 4-chloropiperidine derivatives, followed by nucleophilic substitution with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF).
- Use of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine selectively at the 4-position.
These methods ensure regioselective fluorination, which is critical for the biological activity of the compound.
Formation of this compound
Two principal synthetic routes are commonly reported:
Route A: Direct N-alkylation of 4-fluoropiperidine with a propanoic acid derivative
This involves reacting 4-fluoropiperidine with an activated propanoic acid derivative, such as a halogenated propanoic acid or its ester, under basic or acidic catalysis to form the N-substituted product. The ester can then be hydrolyzed to yield the free acid.
Route B: Starting from 2-bromopropanoic acid or its ester
In this method, 4-fluoropiperidine is reacted with 2-bromopropanoic acid or methyl 2-bromopropanoate under nucleophilic substitution conditions. Subsequent hydrolysis of the ester (if used) affords the target acid.
Both routes require careful control of reaction conditions to avoid side reactions such as over-alkylation or fluorine displacement.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Fluorination of piperidine | NFSI or KF, solvent (acetonitrile, DMF), 0–50°C | Selective fluorination at 4-position |
| N-alkylation | 4-Fluoropiperidine + 2-bromopropanoate, base (K2CO3), solvent (acetone), reflux | Ester intermediate formation |
| Hydrolysis | Ester + aqueous NaOH or HCl, reflux | Conversion to propanoic acid |
| Purification | Recrystallization or chromatography | To achieve high purity |
Research Findings and Analytical Data
- Yields: Reported yields for the N-alkylation step typically range from 70% to 85%, depending on the purity of starting materials and reaction time.
- Purity: Final products are often purified by recrystallization from suitable solvents or by column chromatography to achieve >98% purity.
- Characterization: Structural confirmation is performed using ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS). Fluorine incorporation is verified by ^19F-NMR spectroscopy.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct N-alkylation | Straightforward, fewer steps | Possible side reactions, requires pure reagents | 75–85 |
| Ester route + Hydrolysis | Allows easier purification of intermediates | Additional hydrolysis step, longer synthesis | 70–80 |
| Electrophilic fluorination | High regioselectivity | Requires careful handling of fluorinating agents | Variable |
Notes on Industrial Scale Preparation
Industrial synthesis emphasizes:
- Use of scalable and cost-effective reagents,
- Optimization of reaction time and temperature to maximize yield and minimize by-products,
- Implementation of continuous flow reactors for fluorination steps to enhance safety and efficiency,
- Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
